molecular formula C19H21BrN2O3S B4971242 4-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide

4-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide

Cat. No.: B4971242
M. Wt: 437.4 g/mol
InChI Key: PAYUCYXPUHHNBU-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide is an organic compound that features a bromine atom, a cyclohexylsulfamoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and cyclohexylamine for the sulfonamide formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-phenylbenzamide
  • 4-bromo-N-cyclohexylbenzamide
  • 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Uniqueness

4-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide is unique due to the presence of the cyclohexylsulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

4-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c20-15-8-6-14(7-9-15)19(23)21-16-10-12-18(13-11-16)26(24,25)22-17-4-2-1-3-5-17/h6-13,17,22H,1-5H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYUCYXPUHHNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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